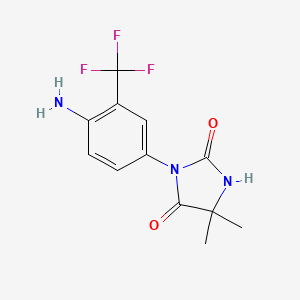
2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an imidazolidinedione core with specific substitutions that contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinedione core, followed by the introduction of the trifluoromethyl and amino groups. Common reagents used in these reactions include trifluoromethylating agents and amination reagents under controlled conditions to ensure the desired substitutions are achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the amino group facilitates binding to specific sites on target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Imidazolidinedione, 5-methyl-
- 2,4-Imidazolidinedione, 1-[[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]amino]-, potassium salt
Uniqueness
Compared to similar compounds, 2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- stands out due to its trifluoromethyl and amino substitutions, which confer unique chemical and biological properties. These features enhance its potential for diverse applications in research and industry.
Properties
CAS No. |
140866-26-8 |
|---|---|
Molecular Formula |
C12H12F3N3O2 |
Molecular Weight |
287.24 g/mol |
IUPAC Name |
3-[4-amino-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12F3N3O2/c1-11(2)9(19)18(10(20)17-11)6-3-4-8(16)7(5-6)12(13,14)15/h3-5H,16H2,1-2H3,(H,17,20) |
InChI Key |
NUWVUBBYORJBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)N)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















